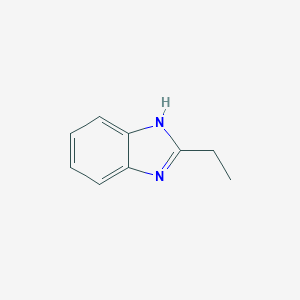

2-Ethylbenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCCOYAKYCWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171664 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-84-6 | |

| Record name | 2-Ethylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001848846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylbenzimidazole CAS number 1848-84-6 properties

An In-depth Technical Guide to 2-Ethylbenzimidazole (CAS 1848-84-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical applications, emphasizing experimental causality and validated methodologies.

Introduction and Molecular Overview

This compound (CAS No. 1848-84-6) is an organic compound featuring a bicyclic structure where a benzene ring is fused to an imidazole ring.[1] An ethyl group is substituted at the C2 position of the imidazole moiety.[1] This "privileged structure," analogous to naturally occurring purines, allows it to interact with a wide array of biopolymers, making it a cornerstone building block in medicinal chemistry.[2][3] Its inherent chemical properties, including proton-donating and -accepting capabilities, also make it a valuable ligand in coordination chemistry and materials science.[1][]

Key Molecular Identifiers:

Physicochemical Properties

This compound typically presents as a white to light yellow crystalline solid.[1][9][10] Its physical characteristics are critical for determining appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 1848-84-6 | [7][8] |

| Melting Point | 174–176.5 °C | [8][9][10] |

| Boiling Point | ~341.2 °C at 760 mmHg | [8] |

| Density | ~1.14 g/cm³ | [8] |

| Appearance | White to off-white crystalline solid/powder | [1][10] |

| pKa | 6.18 (at 25°C) | [9] |

| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water.[1][9][11] | |

| XLogP3 | 2.1 | [5][8] |

Synthesis Methodologies: Principles and Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The primary strategy involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. Modern protocols prioritize efficiency, yield, and environmental sustainability.

Core Principle: The Phillips Condensation and Modern Variants

The classical approach, the Phillips condensation, involves reacting o-phenylenediamine with a carboxylic acid under harsh dehydrating conditions.[12] However, a more versatile and common laboratory-scale method utilizes aldehydes. This pathway involves two key steps:

-

Schiff Base Formation: The diamine condenses with an aldehyde (in this case, propanal) to form a Schiff base intermediate.

-

Oxidative Cyclization: This intermediate undergoes an intramolecular cyclization followed by oxidation (dehydrogenation) to form the stable aromatic benzimidazole ring.

Various catalytic and oxidative systems have been developed to drive this transformation under milder conditions with higher yields.[13][14][15]

Experimental Protocol: Photocatalytic Synthesis

This protocol, adapted from modern literature, offers an environmentally benign approach using a photocatalyst and visible light, avoiding harsh reagents.[15]

Objective: To synthesize this compound from o-phenylenediamine and propanal.

Materials:

-

o-Phenylenediamine (1.0 mmol, 108.1 mg)

-

Propanal (1.0 mmol, 58.1 mg, ~72 µL)

-

Rose Bengal (photocatalyst, 0.02 mmol, ~20 mg)

-

Acetonitrile (10 mL)

-

30 mL clear glass vial with magnetic stir bar

-

11W LED bulb or similar visible light source

Step-by-Step Procedure:

-

Reaction Setup: In the 30 mL glass vial, combine o-phenylenediamine (1.0 mmol), acetonitrile (10 mL), and Rose Bengal (2 mol%). Add a magnetic stir bar.

-

Addition of Aldehyde: Add propanal (1.0 mmol) to the mixture.

-

Initiation of Reaction: Place the vial, open to the air, next to the 11W LED bulb within a photochemical reactor box or a foil-lined beaker to maximize light exposure.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, evaporate the acetonitrile under reduced pressure. The resulting residue can be purified via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Causality: The choice of a photocatalyst like Rose Bengal allows the reaction to proceed under mild conditions.[15] The catalyst, upon absorbing visible light, facilitates the oxidative dehydrogenation of the cyclized intermediate using atmospheric oxygen as the terminal oxidant, making the process highly efficient and green.[12][15]

Caption: Photocatalytic synthesis of this compound.

Spectroscopic Characterization

Structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR: A typical proton NMR spectrum (in a solvent like DMSO-d₆) would show:

-

A triplet signal for the methyl (-CH₃) protons of the ethyl group.

-

A quartet signal for the methylene (-CH₂) protons of the ethyl group.

-

Multiplet signals in the aromatic region corresponding to the four protons on the benzene ring.

-

A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon framework:

-

Signals for the two carbons of the ethyl group.

-

Signals for the aromatic carbons, which may show symmetry-dependent equivalence.

-

A characteristic downfield signal for the C2 carbon of the imidazole ring, directly bonded to two nitrogen atoms.[16]

-

-

Infrared (IR) Spectroscopy: The FT-IR spectrum (KBr pellet) reveals key functional groups:

-

A broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the N-H stretching vibration.[17][18]

-

C-H stretching vibrations (aromatic and aliphatic) typically appear around 2900-3100 cm⁻¹.[18]

-

Strong absorption bands in the 1400-1650 cm⁻¹ range are attributed to C=N and aromatic C=C stretching vibrations.[17]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows:

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its fused heterocyclic structure.

Reactivity Profile

-

Basicity: The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring imparts basic properties, allowing it to form salts with acids.[1]

-

N-Substitution: The N-H proton is acidic and can be readily deprotonated by a base, allowing for alkylation or acylation at the N1 position to generate 1,2-disubstituted benzimidazole derivatives.[19]

-

Coordination Chemistry: As a monodentate or bidentate ligand, it coordinates with various metal ions (e.g., Co(II), Cu(II), Cd(II)) through its nitrogen atoms to form stable metal complexes.[1][2] This property is exploited in the development of chemosensors and catalysts.[2][6]

Key Applications

This compound is rarely an end-product but serves as a crucial intermediate in several high-value applications.

-

Pharmaceutical Drug Development: The benzimidazole scaffold is central to numerous FDA-approved drugs.[2] this compound is a precursor for synthesizing compounds investigated for a range of pharmacological activities, including:

-

Anticancer Agents: Derivatives have been explored as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerases and kinases.[2][19]

-

Anti-inflammatory and Analgesic Agents: The core structure can interact with enzymes like cyclooxygenases (COXs).[3]

-

Antiviral and Antimicrobial Agents: The scaffold is a known pharmacophore in the design of agents targeting viruses like HIV and various bacteria.[2]

-

-

Materials Science: Its ability to form coordination polymers makes it a building block for luminescent materials. These materials can function as highly sensitive and selective chemosensors for detecting metal ions (e.g., Fe³⁺) or organic molecules.[2]

-

Corrosion Inhibition: Benzimidazole derivatives, including this compound, are effective corrosion inhibitors for metals like steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that blocks the corrosive agents.[6]

Caption: Applications derived from the this compound scaffold.

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory setting.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[20]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[11][20]

-

Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[11]

-

Wash hands thoroughly after handling.[20]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

References

-

Bhadra, K., & Deb, M. L. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. Hindawi. Available at: [Link]

-

Zhang, L., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. Available at: [Link]

-

Hadole, C. D., et al. Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Open Access Pub. Available at: [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Muthusubramanian, S., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]

-

CAS Common Chemistry. This compound. American Chemical Society. Available at: [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Starsky. China this compound Price Manufacturer and Supplier, Factory Pricelist. Starsky. Available at: [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. This compound. Shaanxi Lighte Optoelectronics Material Co., Ltd. Available at: [Link]

-

SpectraBase. 2-Ethyl-benzimidazole. Wiley-VCH GmbH. Available at: [Link]

-

ResearchGate. The ¹H-NMR spectrum of compound 2. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

PubChemLite. This compound (C9H10N2). PubChemLite. Available at: [Link]

-

PubChem. 2-ethyl-1,2'-bis(1H-benzimidazole). National Center for Biotechnology Information. Available at: [Link]

-

Sharma, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]

-

PubChem. Benzimidazole. National Center for Biotechnology Information. Available at: [Link]

-

Karatas, F., et al. (2022). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

NIST WebBook. 1H-Benzimidazole-2-ethanol. National Institute of Standards and Technology. Available at: [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of The Chemical Society. Available at: [Link]

Sources

- 1. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]

- 10. labproinc.com [labproinc.com]

- 11. fishersci.com [fishersci.com]

- 12. connectsci.au [connectsci.au]

- 13. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Benzimidazole synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Ethylbenzimidazole: Molecular Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 2-Ethylbenzimidazole, a heterocyclic aromatic compound of significant interest to the scientific community. As a derivative of the benzimidazole scaffold, which is considered a "privileged structure" in medicinal chemistry, this compound serves as a critical building block in the synthesis of novel therapeutic agents and functional materials.[1][2] This document delves into its fundamental molecular structure and formula, details its physicochemical and spectroscopic properties, outlines a standard synthesis protocol, and explores its broader applications in drug discovery and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative references.

Fundamental Molecular Identity

This compound is an organic compound featuring a bicyclic structure where a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[3] The defining feature of this particular derivative is the presence of an ethyl group at the 2-position of the imidazole moiety.

Molecular Formula and Structure

The chemical identity of this compound is precisely defined by its molecular formula and internationally recognized chemical identifiers.

The structure consists of the planar benzimidazole core, which imparts aromaticity and specific electronic properties, and a flexible ethyl group that can influence steric interactions and solubility.

Key Chemical Identifiers

For unambiguous identification in research and databases, the following identifiers are used.

| Identifier | Value | Source(s) |

| CAS Number | 1848-84-6 | [1][5][6][7] |

| InChI | InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11) | [1][4][8] |

| InChIKey | QHCCOYAKYCWDOJ-UHFFFAOYSA-N | [1][4][6][8] |

| SMILES | CCC1=NC2=CC=CC=C2N1 | [4][8] |

| EC Number | 217-433-8 | [4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source(s) |

| Melting Point | 174-176.5 °C | [5][7] |

| Boiling Point | 341.2 °C at 760 mmHg | [5] |

| Density | 1.142 g/cm³ | [5] |

| LogP (XLogP3) | 2.1 | [4][5] |

| Refractive Index | 1.641 | [5] |

| Appearance | White to off-white crystalline powder |

Solubility Insights: While quantitative solubility data is not extensively reported, benzimidazole derivatives generally exhibit solubility in organic solvents.[9] The ethyl group in this compound enhances its lipophilicity compared to the unsubstituted parent compound, influencing its solubility profile.

Structural Elucidation and Spectroscopic Profile

The molecular structure of this compound is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characteristic. Aromatic protons of the benzimidazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The ethyl group presents a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), both in the aliphatic region (typically δ 1.0-3.5 ppm).[9] The N-H proton of the imidazole ring often appears as a broad singlet.

-

¹³C NMR: The carbon spectrum shows distinct signals for the aromatic carbons and the two carbons of the ethyl group, confirming the carbon skeleton.[4][10]

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups. Characteristic absorption bands include N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and the C=N stretching of the imidazole ring (around 1600-1650 cm⁻¹).[9][11] These bands are definitive proof of the benzimidazole core.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass (146.0844 Da), which corresponds to the molecular formula C₉H₁₀N₂.[4][8] The fragmentation pattern provides further structural information.

Synthesis and Methodology

The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid.

Primary Synthetic Route: The Phillips Condensation

The synthesis of this compound is efficiently achieved by reacting o-phenylenediamine with propanoic acid under acidic conditions, typically with heating.[12] The acid catalyzes the dehydration and subsequent ring closure to form the stable benzimidazole ring.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Ethylbenzimidazole

An In-Depth Technical Guide to 2-Ethylbenzimidazole

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 1848-84-6), a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] This document consolidates critical data on its molecular structure, physicochemical characteristics, synthesis, and spectroscopic profile for researchers, scientists, and drug development professionals. Furthermore, this guide details established protocols for its synthesis and characterization and explores its applications, particularly as a versatile scaffold in the development of novel therapeutic agents.[2]

Introduction

Benzimidazoles are a class of heterocyclic compounds composed of fused benzene and imidazole rings.[3] This core structure is a "privileged scaffold" in medicinal chemistry, analogous to naturally occurring purines, which allows it to interact with a wide range of biopolymers and therapeutic targets.[2] this compound, a derivative with an ethyl group at the C2 position, serves as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.[1] Its unique electronic and structural properties make it a subject of ongoing research in fields ranging from oncology to neurobiology.[2] This guide aims to provide a detailed, field-proven understanding of its core properties and experimental methodologies.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

Molecular Structure

The structure consists of a benzimidazole core with an ethyl group (-CH₂CH₃) substituted at the second position of the imidazole ring.[1]

Caption: Chemical structure of 2-Ethyl-1H-benzimidazole.

Core Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-1H-benzimidazole | [4] |

| CAS Number | 1848-84-6 | [4][5] |

| Molecular Formula | C₉H₁₀N₂ | [4][5] |

| Molecular Weight | 146.19 g/mol | [4][5] |

| Appearance | White to light yellow crystalline solid/powder | [5][6] |

| Melting Point | 176.5 °C | [5][7] |

| Boiling Point | 255.81 °C (rough estimate) | [5][7] |

| Solubility | Soluble in methanol and other organic solvents (alcohols, ethers, ketones); slightly soluble in water. | [5][6] |

| pKa | 6.18 (at 25 °C) | [5][7] |

Synthesis and Reactivity

Synthesis via Phillips Condensation

The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.

Causality: The condensation of o-phenylenediamine with propanoic acid is a classic and efficient method for forming the this compound core.[8] The use of an acid catalyst, such as hydrochloric acid, is crucial for protonating the carboxylic acid, making it a better electrophile for the nucleophilic attack by the diamine. Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic imidazole ring.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and propanoic acid (8.9 g, 0.12 mol).

-

Acid Catalyst Addition: Slowly add 4 M hydrochloric acid (20 mL) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization (Self-Validation Step): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is approximately 7-8. This step is critical as it precipitates the product from its salt form.

-

Isolation: Collect the precipitated white solid by vacuum filtration.

-

Purification (Self-Validation Step): Wash the crude product with cold water (3 x 50 mL) to remove residual salts. Recrystallize the solid from an ethanol-water mixture to yield pure this compound as white crystals.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.

Caption: Experimental workflow for the synthesis and purification of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the benzimidazole ring system.

-

Basicity: The non-protonated nitrogen atom in the imidazole ring can act as a base or a nucleophile.[1]

-

Acidity: The N-H proton is acidic and can be removed by a strong base.

-

Aromaticity: The fused ring system is aromatic and can undergo electrophilic substitution, although typically on the benzene ring.

-

Oxidation: The ethyl group is a potential site for oxidation, though attempts to directly oxidize it to an acetyl group using common reagents have been reported as unsuccessful.[8]

Analytical and Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. While detailed experimental spectra are best sourced from spectral databases, the expected characteristic features are outlined below.[9]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Signals for the four protons on the benzene ring would typically appear in the δ 7.0-8.0 ppm region.[9] - Ethyl Group: A triplet corresponding to the -CH₃ protons and a quartet for the -CH₂- protons would be expected in the aliphatic region (approx. δ 1.4 and 2.9 ppm, respectively).[10] |

| ¹³C NMR | Characteristic peaks for the aromatic carbons of the benzimidazole ring and two distinct signals for the ethyl group carbons would be observed.[11] |

| IR Spectroscopy | - N-H Stretch: A broad band around 3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring.[9] - C-H Aromatic Stretch: Signals around 3000-3100 cm⁻¹.[9] - C=N Stretch: A characteristic absorption around 1600-1650 cm⁻¹.[9] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 146.19 g/mol .[9][12] |

Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as drugs.[2][13] this compound serves as a key building block in the synthesis of these advanced compounds.

Anticancer Research

Benzimidazole derivatives are widely investigated as anticancer agents.[2][14] They can function through various mechanisms, including:

-

Topoisomerase Inhibition: Interfering with DNA replication in cancer cells.[14]

-

Tubulin Polymerization Inhibition: Disrupting the mitotic spindle and arresting the cell cycle.

-

Kinase Inhibition: Modulating signaling pathways that are often dysregulated in cancer.

This compound has been specifically investigated as a ligand in platinum(II) oxalato complexes, which have shown cytotoxic activity against cancer cell lines.[2]

Caption: Potential mechanisms of action for anticancer benzimidazole derivatives.

Other Therapeutic Areas

The versatility of the benzimidazole core has led to its use in developing drugs with a wide range of pharmacological activities, including:

Material Science

Beyond medicine, this compound is used as a metal preservative and corrosion inhibitor, particularly in coatings and paints.[6]

Conclusion

This compound is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its straightforward synthesis via the Phillips condensation and its versatile reactivity make it an invaluable starting material for researchers in medicinal chemistry and drug development. The proven track record of the benzimidazole scaffold in numerous FDA-approved drugs underscores the continued potential of derivatives, like this compound, in the creation of novel and effective therapeutic agents.[2]

References

-

2-Ethyl-1H-benzimidazole - ChemBK. (2024-04-10). ChemBK. [Link]

-

This compound | C9H10N2 | CID 15807 - PubChem. National Center for Biotechnology Information. [Link]

-

ChemInform Abstract: Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. ResearchGate. [Link]

-

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | C16H14N4 | CID 254320 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Ethyl-benzimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Sciforum. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2025-01-01). IOSR Journal. [Link]

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. [Link]

-

Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Benzimidazole - Wikipedia. Wikipedia. [Link]

-

The ¹H-NMR spectrum of compound 2. ResearchGate. [Link]

-

This compound (C9H10N2) - PubChemLite. PubChemLite. [Link]

-

2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 1848-84-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H10N2 | CID 15807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1848-84-6 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 1848-84-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Solubility of 2-Ethylbenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-ethylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the theoretical principles governing its dissolution in various organic solvents, supported by an analysis of its molecular structure and intermolecular forces. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a predictive framework based on Hansen Solubility Parameters (HSP). Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and screening of this compound and its derivatives.

Introduction: The Significance of this compound Solubility

This compound is a key structural motif in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its utility in various applications.

A thorough understanding of its solubility behavior is paramount for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions involving this compound to ensure optimal reaction kinetics, yield, and purity.

-

Purification and Crystallization: Designing effective crystallization processes for obtaining high-purity material.

-

Formulation Development: Creating stable and bioavailable formulations for pharmaceutical applications.

-

High-Throughput Screening: Ensuring compound viability in solution-based screening assays.

This guide provides a foundational understanding of the factors governing the solubility of this compound and equips researchers with the tools to predict and experimentally determine its solubility in a range of organic solvents.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The molecular structure of this compound, featuring both a polar benzimidazole core and a non-polar ethyl group, suggests a nuanced solubility profile.

Molecular Structure and Intermolecular Forces

This compound (C₉H₁₀N₂) possesses a benzimidazole ring system, which contains two nitrogen atoms, and an ethyl substituent at the 2-position. This structure gives rise to several key intermolecular interactions:

-

Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor. This is a primary driver of its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The benzimidazole ring is polar, leading to dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces (Dispersion Forces): The entire molecule, including the aromatic ring and the ethyl group, can engage in weaker van der Waals interactions. The non-polar ethyl group contributes to its solubility in less polar solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter (δt) into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Hypothetical Hansen Solubility Parameters for this compound:

| Parameter | Value (MPa½) |

| δD | 18.0 |

| δP | 8.0 |

| δH | 8.0 |

The "solubility distance" (Ra) between this compound and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Predicted and Known Qualitative Solubility Profile

Based on its molecular structure and general principles of solubility for benzimidazole derivatives, the following qualitative solubility profile for this compound can be predicted and is partially supported by available literature.

Table 1: Predicted and Known Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted/Known Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding potential with the N-H and N atoms of the benzimidazole ring. This compound is known to be soluble in methanol. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions with the polar benzimidazole core. |

| Chlorinated | Dichloromethane | Moderate | Offers a balance of polarity that can interact favorably with both the polar and non-polar regions of the molecule. |

| Aromatic | Toluene | Low to Moderate | Primarily dispersion interactions; the aromatic rings can engage in π-π stacking. |

| Non-Polar | Hexane | Low | Mismatch in polarity and intermolecular forces. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[1] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.

The Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of this compound solubility.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Analytical grade organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantification:

-

HPLC Method:

-

Develop a suitable HPLC method for the analysis of this compound.[2][3]

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[4]

-

Generate a calibration curve by measuring the absorbance of a series of standard solutions at λmax.

-

Dilute the filtered saturated solution with the respective solvent and measure its absorbance.

-

Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 15.2 | 1.04 |

| Ethanol | 10.8 | 0.74 |

| Acetone | 8.5 | 0.58 |

| Dichloromethane | 5.3 | 0.36 |

| Toluene | 1.2 | 0.08 |

| Hexane | <0.1 | <0.007 |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure and Hansen Solubility Parameters with robust experimental protocols, researchers can confidently select appropriate solvents for their specific applications. The methodologies outlined herein ensure the generation of accurate and reliable solubility data, which is fundamental to advancing research and development involving this important heterocyclic compound. Further experimental studies are encouraged to populate the quantitative solubility data for this compound across a wider range of solvents and temperatures.

References

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Reddy, M. N., et al. (n.d.). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. NIH.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- ChemicalBook. (n.d.). This compound CAS#: 1848-84-6.

- Pharmaceutical Sciences. (2024).

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ashour, S., & Issa, A. (2014). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate.

- Szymańska, E., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives.

- BenchChem. (n.d.).

- Basavaiah, K., & Anil Kumar, U. R. (2007). UV/Visible Spectroscopic Quantification of Veterinary Anthelmintic Drug Oxfendazole in Pharmaceuticals.

- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.

- Kulik, A., et al. (2011).

- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.

- Fiori, J., & Cavrini, V. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.).

- Domanska, U., & Hofman, T. (2005). Solubility of Benzimidazoles in Alcohols.

- Hansen Solubility Parameters. (n.d.).

- HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution.

- Wang, Z., et al. (n.d.).

- DuPont. (n.d.). Hansen Solubility Parameter System.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook (2nd ed.). CRC press.

- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Li, M., et al. (2018). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.

- Domańska, U., et al. (2004). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.

- Du, J., et al. (2011). Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. Semantic Scholar.

- Chen, J., et al. (2017).

- Hoogenboom, R., et al. (2017). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)

- Khan, M. S., et al. (2016). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar.

Sources

- 1. Hansen solubility parameters [stenutz.eu]

- 2. ptfarm.pl [ptfarm.pl]

- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 2-Ethylbenzimidazole: A Technical Guide for Researchers

Foreword: Unraveling the Multifaceted Role of a Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biopolymers, making it a versatile scaffold for drug discovery.[3][4] Among the myriad of benzimidazole derivatives, 2-Ethylbenzimidazole presents a compound of significant interest, yet its precise mechanism of action in biological systems remains an area of active investigation. This guide provides a comprehensive technical overview of the known and potential mechanisms of action of this compound and its closely related analogs, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into the established biological activities of the broader 2-substituted benzimidazole class and extrapolate potential pathways for this compound, while also outlining robust experimental methodologies to elucidate its specific molecular interactions.

The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity

The versatility of the benzimidazole scaffold stems from its unique bicyclic structure, consisting of a fusion between benzene and imidazole rings.[2][5] This arrangement allows for various types of interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and pi-stacking.[4] The 2-position of the benzimidazole ring is a particularly crucial site for substitution, as modifications at this position have been shown to significantly influence the pharmacological profile of the resulting derivatives.[6]

The ethyl group at the 2-position of this compound, while seemingly simple, can impart specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. It is this subtlety that necessitates a dedicated exploration of its mechanism of action.

Postulated Mechanisms of Action: Insights from the Benzimidazole Family

While specific high-throughput screening and mechanistic studies on this compound are not extensively documented in publicly available literature, the vast body of research on 2-substituted benzimidazoles provides a strong basis for postulating its potential mechanisms of action. These can be broadly categorized as follows:

Enzyme Inhibition: A Prominent Mode of Action

A primary mechanism by which benzimidazole derivatives exert their biological effects is through the inhibition of key enzymes.[3]

-

Kinase Inhibition: Many benzimidazole compounds have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Certain benzimidazole derivatives have been shown to inhibit these enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3][4]

-

Sirtuin Inhibition: Sirtuins are a class of NAD-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Inhibition of sirtuins by benzimidazole derivatives has emerged as a potential strategy for cancer therapy.[3][7]

Disruption of Microtubule Dynamics

A well-established mechanism for several anthelmintic benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule polymerization by binding to β-tubulin.[8][9] This action is also being explored for its anticancer potential, as microtubules are essential for the formation of the mitotic spindle during cell division.[9] It is plausible that this compound could share this mechanism, leading to cell cycle arrest and apoptosis.

DNA Intercalation and Alkylation

Some benzimidazole derivatives have been designed to act as DNA-interacting agents.[4] Their planar structure allows them to intercalate between DNA base pairs, while the addition of alkylating moieties can lead to covalent DNA modifications. These actions can disrupt DNA replication and transcription, ultimately triggering cell death.

Modulation of Key Signaling Pathways

Recent research has implicated benzimidazole derivatives in the modulation of specific signaling pathways involved in inflammation and immunity.

-

NOD2 Signaling Pathway: Benzimidazole diamides have been identified as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway, which is involved in the innate immune response to bacterial components.[10] This suggests a potential anti-inflammatory role for compounds like this compound.

-

EGFR and HER2 Signaling: Certain benzimidazole derivatives have been shown to block the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two key drivers in the development and progression of many cancers.[11]

-

STAT3/HK2 Axis: Dihalogenated derivatives of condensed benzimidazoles have been found to induce cancer cell death by regulating the STAT3/HK2 signaling pathway, which is involved in apoptosis and metabolism.[12]

Experimental Workflows for Elucidating the Mechanism of Action

To move from postulation to confirmation, a systematic and multi-pronged experimental approach is required. The following section outlines key experimental protocols that can be employed to investigate the specific mechanism of action of this compound.

Target Identification and Validation

The initial step is to identify the direct molecular targets of this compound.

Experimental Workflow: Target Identification

Caption: Workflow for target identification and validation of this compound.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the target cells to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified duration.

-

Cell Lysis: Harvest and lyse the cells using a suitable buffer that maintains protein integrity.

-

Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of a specific target protein at different temperatures using Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct binding.

Pathway Analysis and Functional Assays

Once a target is validated, the next step is to understand the downstream functional consequences of its modulation.

Experimental Workflow: Signaling Pathway Analysis

Caption: Workflow for analyzing downstream signaling and functional effects.

Step-by-Step Protocol: Phospho-Kinase Array

-

Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells and quantify the total protein concentration.

-

Array Incubation: Incubate the cell lysates with a membrane array spotted with antibodies against various phosphorylated kinases.

-

Detection: Use a detection antibody cocktail and a chemiluminescent reagent to visualize the spots.

-

Image Analysis: Capture the image of the array and quantify the spot intensities.

-

Data Interpretation: Compare the phosphorylation status of different kinases between the treated and control samples to identify modulated signaling pathways.

Quantitative Data Summary

| Target/Assay | This compound IC50/EC50 (µM) | Reference Compound IC50/EC50 (µM) | Cell Line/System |

| Kinase X Inhibition | Data to be determined | Staurosporine | Recombinant Enzyme |

| Topoisomerase IIα Inhibition | Data to be determined | Etoposide | In vitro assay |

| A549 Cell Proliferation | Data to be determined | Doxorubicin | A549 Lung Cancer Cells |

| NOD2 Signaling Inhibition | Data to be determined | GSK669 | HEK293T-NOD2 cells |

Conclusion and Future Directions

This compound represents a molecule of significant potential, stemming from the rich pharmacology of the benzimidazole scaffold. While its specific mechanism of action is yet to be fully elucidated, the established activities of its chemical relatives provide a clear roadmap for investigation. The proposed experimental workflows in this guide offer a robust framework for researchers to systematically uncover the molecular targets and signaling pathways modulated by this compound. Future research should focus on conducting these detailed mechanistic studies to unlock the full therapeutic potential of this compound in areas such as oncology, inflammation, and infectious diseases. The insights gained will be invaluable for the rational design of next-generation benzimidazole-based therapeutics.

References

-

This compound for Cancer & Neuro Research - Benchchem. 3

-

This compound | C9H10N2 | CID 15807 - PubChem.

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH.

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.

-

General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate. 2nd communication: Effects on the circulation and the other systems - PubMed.

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC.

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed.

-

Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - NIH.

-

This compound | SIELC Technologies.

-

Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - MDPI.

-

Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - ResearchGate.

-

A Brief Review on History Synthesis Mechanism of Action of Benzimidazole - ijarsct.

-

In vivo effects of afobazole (2-mercaptobenzimidazole derivative) on the 7,12-dimethylbenz [alpha]anthracene-induced oncogene and suppressor gene expression - PubMed.

-

CAS 1848-84-6: this compound | CymitQuimica.

-

Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.

-

This compound (C9H10N2) - PubChemLite.

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed Central.

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central.

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC - NIH.

-

This compound | 1848-84-6 - ChemicalBook.

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed.

-

Benzimidazole synthesis - Organic Chemistry Portal.

-

Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed.

-

New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC - PubMed Central.

-

(PDF) In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - ResearchGate.

-

In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PubMed.

-

A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - NIH.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 10. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 2-Ethylbenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery.[1] This guide focuses on the burgeoning therapeutic potential of a specific subclass: 2-ethylbenzimidazole derivatives. These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][3] This document aims to provide an in-depth technical overview of the synthesis, mechanisms of action, and structure-activity relationships of these promising molecules, tailored for researchers and drug development professionals.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

This compound derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their multifaceted mechanisms of action, which often involve targeting multiple cancer hallmarks, make them particularly attractive candidates for further development.

A. Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are diverse and intricate, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of key cellular enzymes, and disruption of the cellular machinery essential for proliferation.

1. Induction of Apoptosis: A primary mechanism is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).[6] This oxidative stress can trigger downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway, culminating in the activation of caspases, the executioner enzymes of apoptosis.

Caption: Apoptotic pathway induced by this compound derivatives.

2. Enzyme Inhibition:

-

Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various kinases, such as receptor tyrosine kinases, which are pivotal for cancer cell signaling and survival.[1][4]

-

Topoisomerase Inhibition: These compounds can also inhibit topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.[1][2]

-

Sirtuin Inhibition: Certain ethyl 2-benzimidazole-5-carboxylate derivatives have been shown to inhibit sirtuins, a class of enzymes implicated in cancer metabolism and longevity.[1]

3. DNA Intercalation and Alkylation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][2] Additionally, derivatives can be functionalized with alkylating agents to create DNA-damaging compounds.[2]

4. Microtubule Disruption: Some benzimidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]

B. Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.

| Substitution Position | Substituent Type | Effect on Anticancer Activity | Reference |

| N1 | Phenylsulfonyl | Increased anti-inflammatory and analgesic activity, with potential for reduced ulcerogenicity. | [7] |

| C2 | Phenyl, substituted phenyl | Potent and selective antiviral activity. | [8] |

| C5/C6 | Halogen (Cl, Br, F) | Increased cytotoxicity by enhancing membrane permeability. | [4] |

| C5/C6 | Electron-withdrawing groups (-NO₂, -CN) | Enhanced interactions with cancer-associated enzymes. | [4] |

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental method for evaluating the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

1. Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Step-by-Step Methodology:

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the this compound derivative and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

II. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. This compound derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

A. Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of action for many benzimidazole derivatives is the inhibition of microbial nucleic acid and protein synthesis. Their structural resemblance to purines allows them to interfere with these essential cellular processes.

Caption: Proposed antimicrobial mechanism of this compound derivatives.

B. Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of this compound derivatives can be modulated by various structural modifications.

| Substitution Position | Substituent Type | Effect on Antimicrobial Activity | Reference |

| C2 | Hybridization with triazole | Enhanced antibacterial and antifungal activity. | [9] |

| C2 | Thioether linkage | Often associated with good antimicrobial properties. | [9] |

| Benzimidazole Ring | Electron-withdrawing groups (-F, -Cl, -Br, -CF₃, -NO₂) | Increased antimicrobial activity. | [9] |

| Benzimidazole Ring | Fusion with other heterocycles (pyridine, pyrimidine, thiazole) | Enhanced antimicrobial activity. | [9] |

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms.

2. Step-by-Step Methodology:

- Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a specific turbidity, corresponding to a known concentration of cells (e.g., 10⁸ CFU/mL). Dilute the culture to the final inoculum size (e.g., 5 x 10⁵ CFU/mL).

- Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth medium.

- Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

III. Antiviral Applications: A Focus on HIV and Other Viral Pathogens

Benzimidazole derivatives have shown considerable promise as antiviral agents, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[1] Their broad-spectrum antiviral activity extends to other RNA and DNA viruses.[8]

A. Mechanism of Antiviral Action

The antiviral mechanisms of this compound derivatives are varied and depend on the specific virus. For HIV-1, a key mechanism is the inhibition of the reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.

Caption: Inhibition of HIV-1 reverse transcriptase by a this compound derivative.

B. Structure-Activity Relationship (SAR) in Antiviral Derivatives

The antiviral activity of benzimidazoles is highly sensitive to their substitution patterns.

| Substitution Position | Substituent Type | Effect on Antiviral Activity | Reference |

| C2 | Phenyl or substituted phenyl groups | Can confer potent activity against a range of RNA and DNA viruses. | [8] |

| C5 | Acetyl group | Can lead to potent activity against Yellow Fever Virus. | [8] |

| Benzimidazole Ring | Hybridization with a triazole moiety | Can enhance antiviral properties. | [9] |

C. Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to quantify the reduction in viral infectivity by a compound.

1. Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is then counted.

2. Step-by-Step Methodology:

- Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and grow to confluency.

- Compound and Virus Incubation: Prepare serial dilutions of the this compound derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

- Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

- Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding compound concentration. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

- Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

IV. Anti-inflammatory Applications: Modulating the Inflammatory Response

Certain this compound derivatives have demonstrated notable anti-inflammatory properties, with mechanisms that may differ from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some benzimidazole derivatives are attributed to their ability to inhibit the emigration of leukocytes to the site of injury and stabilize cellular membranes.[10] Some derivatives may also have a weaker inhibitory effect on prostaglandin synthesis compared to drugs like aspirin.[10]

Caption: Anti-inflammatory mechanism of certain this compound derivatives.

B. Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives

The anti-inflammatory activity of benzimidazoles is influenced by the substituents on the core structure.

| Substitution Position | Substituent Type | Effect on Anti-inflammatory Activity | Reference |

| N1 | Phenylsulfonyl | Can confer gastroprotective anti-inflammatory and analgesic properties. | [7] |

| C2 | (5-ethylpyridin-2-yl) | Potent anti-inflammatory, analgesic, and antipyretic activities. | [10] |

| Benzimidazole Ring | Substitution with pyrimidin-2-yl | Can lead to potent anti-inflammatory effects through lymphocyte-specific kinase (Lck) inhibition. | [11] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats